Product packaging for cis-10-Hexadecenoic acid(Cat. No.:CAS No. 2511-97-9)

cis-10-Hexadecenoic acid

Cat. No.: B3255186
CAS No.: 2511-97-9
M. Wt: 254.41 g/mol
InChI Key: HZJHNXIAYMADBX-SREVYHEPSA-N
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Description

Contextualization within Monounsaturated Fatty Acid Research

Monounsaturated fatty acids (MUFAs) are a focal point of research due to their roles in cellular structure and metabolism. mdpi.complos.org Unlike their saturated counterparts, the presence of a double bond in MUFAs introduces a kink in the fatty acid chain, influencing the fluidity of cell membranes. mdpi.com Cis-10-Hexadecenoic acid is one of several positional isomers of hexadecenoic acid, each differing in the location of the double bond. plos.org This variation in structure, although seemingly minor, can lead to significant differences in their biological functions and metabolic pathways. mdpi.complos.orgrsc.orgacs.org

Importance of Positional Isomer Specificity in Biological Function

The precise position of the double bond in a fatty acid is critical to its biological activity. mdpi.comrsc.orgacs.org For instance, the well-known palmitoleic acid (cis-9-hexadecenoic acid) and sapienic acid (cis-6-hexadecenoic acid) are positional isomers of this compound. mdpi.complos.org Research has shown that these isomers can have different metabolic fates and effects on cellular processes. mdpi.combalsinde.org The specificity of enzymes involved in fatty acid metabolism, such as desaturases and elongases, dictates which isomers are synthesized and how they are incorporated into complex lipids like phospholipids (B1166683) and triglycerides. mdpi.complos.org This isomeric specificity is crucial for maintaining cellular homeostasis and has implications for understanding various physiological and pathological conditions. mdpi.complos.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O2 B3255186 cis-10-Hexadecenoic acid CAS No. 2511-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-hexadec-10-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7H,2-5,8-15H2,1H3,(H,17,18)/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJHNXIAYMADBX-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Synthetic Routes of Cis 10 Hexadecenoic Acid

Microbial Biosynthetic Pathways

The natural production of cis-10-Hexadecenoic acid has been observed in specific microorganisms, which utilize enzymatic pathways to introduce unsaturation at a precise location on a saturated fatty acid precursor.

The soil bacterium Mycobacterium vaccae is a notable producer of this compound. researchgate.net Research has demonstrated that this microorganism synthesizes the compound from palmitic acid, a common 16-carbon saturated fatty acid. researchgate.netnih.gov This transformation is achieved through a desaturation reaction, a process catalyzed by a class of enzymes known as fatty acid desaturases.

The biosynthesis involves the introduction of a double bond into the acyl chain of palmitic acid. While the specific enzyme in M. vaccae responsible for this Δ10 desaturation has not been fully characterized in all studies, it is understood to be a Δ10-desaturase. nih.govresearchgate.net These enzymes typically require molecular oxygen and a reduced cofactor, such as NADH, to function. The enzyme abstracts two hydrogen atoms from adjacent carbon atoms (C-10 and C-11) of the palmitic acid chain, resulting in the formation of a cis-double bond. The regioselectivity and stereoselectivity of the desaturase are crucial for producing the specific cis-10 isomer.

It is noteworthy that the position of the double bond is determined by the specific desaturase enzyme. For instance, other desaturases like delta-9 desaturase and delta-6 desaturase, found in various organisms, act on the same palmitic acid substrate to produce different positional isomers, namely palmitoleic acid (cis-9-hexadecenoic acid) and sapienic acid (cis-6-hexadecenoic acid), respectively. mdpi.com This highlights the enzymatic precision that governs the synthesis of specific fatty acid isomers in biological systems.

Table 1: Microbial Production of this compound

Microorganism Precursor Key Enzyme Class Product
Mycobacterium vaccae Palmitic Acid Δ10-Desaturase This compound

Chemical Synthesis Methodologies

The targeted synthesis of this compound in the laboratory can be achieved through various organic chemistry reactions. These methods offer control over the molecular structure, allowing for the specific placement and stereochemistry of the double bond.

One synthetic approach involves the modification of more readily available fatty acids, such as oleic acid (cis-9-octadecenoic acid). This process requires the selective hydrogenation of the existing double bond in oleic acid, followed by isomerization to shift the double bond to the C10-C11 position. This is a complex procedure that necessitates careful control of reaction conditions to achieve the desired product. The process can be conceptualized as a partial saturation of the polyunsaturated fatty acids that may be present and a concurrent or subsequent shift of the double bond position.

To ensure the retention of the cis configuration, which is often the desired stereochemistry for biological activity studies, specific catalysts and reaction conditions are employed. The Wittig reaction is a powerful tool for creating a double bond at a specific location with good stereocontrol. numberanalytics.comorganic-chemistry.org In this reaction, a phosphorus ylide (Wittig reagent) reacts with an aldehyde or ketone. To synthesize this compound, an appropriate ylide would be reacted with an aldehyde to form the 16-carbon chain with the double bond at the C10 position. The use of non-stabilized ylides in aprotic solvents typically favors the formation of the cis (or Z) alkene. organic-chemistry.org

Table 2: Chemical Synthesis Approaches for this compound

Method Key Reagents/Catalysts Key Features Reported Yields
Wittig Reaction Phosphorus ylide, Aldehyde/Ketone, Aprotic solvent Fixed double bond position, Stereocontrol towards cis isomer with non-stabilized ylides. Varies depending on specific reactants and conditions.
Alkyne Hydrogenation 10-Hexadecynoic acid, Lindlar's catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline), H₂ Stereospecific formation of the cis double bond. High for the hydrogenation step itself; overall yield depends on the synthesis of the alkyne precursor.

Metabolic Fates and Cellular Dynamics of Cis 10 Hexadecenoic Acid

Integration into Cellular Lipids

Cis-10-hexadecenoic acid is actively incorporated into the lipid structures of cells, influencing both the composition and properties of cellular membranes. This integration is a critical aspect of its biological function.

Role in Cellular Metabolism and Membrane Fluidity

This compound, also known as sapienic acid, is a 16-carbon monounsaturated fatty acid with the double bond located at the tenth carbon from the carboxyl group (16:1n-6). nih.govwikipedia.org Its presence and metabolism are significant in various physiological processes. In human cancer cell models, such as Caco-2 cells, sapienic acid has been shown to influence membrane fluidity. mdpi.comresearchgate.net Supplementation with sapienic acid leads to an increase in the distribution of fluid regions within the cell membrane. mdpi.comresearchgate.net This effect is likely linked to its metabolic conversion to other fatty acids, such as 8cis-18:1 and the n-10 polyunsaturated fatty acid (PUFA) sebaleic acid, as well as a decrease in saturated fats. mdpi.comresearchgate.net The introduction of the bent molecular shape of this monounsaturated fatty acid contributes to the fluidity and permeability of the membrane bilayer. mdpi.comresearchgate.net

In bacterial systems, such as Xanthomonas campestris, this compound plays a role in modulating membrane fluidity to adapt to environmental changes like temperature shifts. The relative abundance of this fatty acid can vary depending on the microbial strain and environmental conditions.

Incorporation into Phospholipids (B1166683) and Membrane Remodeling

Once introduced into a cellular environment, this compound is rapidly metabolized and integrated into various lipid classes, most notably membrane phospholipids. mdpi.com Studies using Caco-2 cells have demonstrated that upon supplementation, sapienic acid is quickly elongated to 8cis-18:1, and both are incorporated into membrane phospholipids. mdpi.com In fact, after 24 hours of supplementation with 150 µM sapienic acid, the amount of 8cis-18:1 in membrane phospholipids can become comparable to that of 9cis-18:1 (oleic acid), a primary monounsaturated fatty acid in human cell membranes. mdpi.com This indicates a significant capacity for sapienic acid and its derivatives to become major components of cell membranes. mdpi.com

The following table summarizes the key enzymes and products involved in the initial steps of this compound integration into phospholipids.

Enzyme SystemPhospholipid ProductIncorporation Efficiency
Acyl-CoA synthetasePhosphatidylcholine (PC)67%
Lysophosphatidic acid acyltransferasePhosphatidic acid (PA)42%

This table illustrates the enzymatic pathways for the incorporation of this compound into major phospholipid classes.

Oxidative Pathways and Product Formation

Like other unsaturated fatty acids, this compound is susceptible to oxidation, a process that can occur both enzymatically and non-enzymatically.

Non-Enzymatic Peroxidation and Hydroperoxide Generation

The cis double bond at the Δ10 position makes this compound vulnerable to non-enzymatic peroxidation, especially under conditions of oxidative stress. This process can be initiated by reactive oxygen species, such as those generated by the Fenton reaction (Fe²⁺/H₂O₂ system). The primary products of this peroxidation are hydroperoxides, specifically 10-hydroperoxyhexadecenoate (16:1OOHΔ10c). These primary products can then break down into secondary, more stable products like 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA).

The table below details the products formed during the non-enzymatic peroxidation of this compound.

Oxidation PathwayPrimary ProductsSecondary Products
Non-enzymatic10-Hydroperoxyhexadecenoate (16:1OOHΔ10c)4-Hydroxynonenal (4-HNE), Malondialdehyde (MDA)

This table outlines the primary and secondary products generated from the non-enzymatic oxidation of this compound.

Biological Roles and Mechanisms of Action of Cis 10 Hexadecenoic Acid in Model Systems

Modulation of Cellular Membrane Properties

Cis-10-Hexadecenoic acid, a 16-carbon monounsaturated fatty acid, plays a role in the dynamic nature of cellular membranes, particularly in bacterial systems. Its structure and incorporation into lipid bilayers are crucial for maintaining cellular function, especially under fluctuating environmental conditions.

In bacteria such as the plant pathogen Xanthomonas campestris, fatty acid composition is a key determinant of membrane fluidity. nih.govnih.gov The presence of unsaturated fatty acids, like this compound, generally increases membrane fluidity compared to their saturated counterparts. nih.gov This is because the cis double bond introduces a kink in the hydrocarbon tail, disrupting the tight packing of fatty acid chains and thereby lowering the temperature at which the membrane transitions from a gel-like to a fluid state. While Xanthomonas has a complex fatty acid profile that includes straight-chain, branched-chain, and unsaturated fatty acids, the ability to synthesize and modulate the levels of specific unsaturated fatty acids is a critical adaptation mechanism. nih.govresearchgate.net This modulation helps the bacterium to maintain optimal membrane function across different environments. nih.gov

The ability to regulate membrane fluidity is directly linked to maintaining cellular integrity under environmental stress, such as temperature shifts or exposure to toxic compounds. oup.com For bacteria, adapting the lipid composition of their membranes is a primary defense mechanism. The conversion of cis-unsaturated fatty acids to their trans isomers has been identified as a unique stress adaptation mechanism in some bacteria, which reduces membrane fluidity. oup.com Conversely, incorporating cis-unsaturated fatty acids like this compound helps to counteract conditions that would decrease fluidity, such as low temperatures. frontiersin.org This ensures that the membrane remains sufficiently fluid for essential processes, including transport and signaling, thereby preserving the cell's structural and functional integrity. mdpi.com In some microorganisms, exposure to environmental stressors like polycyclic aromatic hydrocarbons can lead to an increase in the content of hexadecenoic acid, suggesting its role in restoring membrane structure. tandfonline.com

Engagement in Lipid Metabolism Regulation

This compound is also an active participant in the complex regulation of lipid metabolism. It has been implicated in the formation of lipid storage organelles and in the control of lipid breakdown through specific signaling pathways.

Studies suggest that this compound is involved in the modulation of lipid droplet formation. Lipid droplets are cellular organelles responsible for storing neutral lipids, and their formation is a dynamic process influenced by the availability and type of fatty acids. balsinde.orgd-nb.info While some unsaturated fatty acids are known to promote the sequestration of other fatty acids into lipid droplets, the precise role of this compound in this process is an area of ongoing investigation. d-nb.info Its involvement points to a function in managing cellular lipid homeostasis and potentially protecting cells from the toxic effects of excess free fatty acids. d-nb.info

A significant mechanism of action for this compound involves its interaction with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). nih.govnih.gov PPARα is a nuclear receptor and transcription factor that plays a central role in the regulation of lipid metabolism, particularly in fatty acid oxidation. researchgate.net Research has shown that this compound can act as an agonist for PPARα. nih.govresearchgate.net This activation leads to an increase in lipolysis (the breakdown of stored fats) in adipocytes. nih.gov Specifically, the activation of PPARα by this fatty acid upregulates genes involved in fatty acid breakdown, contributing to enhanced lipid catabolism. nih.govresearchgate.net This PPARα-dependent pathway is a key element in the metabolic effects attributed to this fatty acid. nih.gov

Immunomodulatory Effects in Macrophage Models

Derived from bacteria like Mycobacterium vaccae, this compound has demonstrated notable anti-inflammatory and immunomodulatory properties, particularly in macrophage models. nih.govresearchgate.net Macrophages are key cells of the innate immune system, and their response to stimuli like lipopolysaccharide (LPS) is a hallmark of inflammation.

Studies using murine peritoneal macrophages have shown that pre-treatment with this compound significantly decreases the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) upon stimulation with LPS. nih.govresearchgate.net This inhibitory effect is dose-dependent and sustained over time. The mechanism underlying this anti-inflammatory action is tied to its role as a PPARα agonist. nih.gov The effects of the fatty acid are prevented by PPARα antagonists and are absent in macrophages from PPARα-deficient mice, confirming the receptor's critical role. nih.gov By activating PPARα, this compound initiates a signaling cascade that represses pro-inflammatory gene expression in activated macrophages. nih.govresearchgate.net

Table 1: Effect of this compound on LPS-Induced IL-6 Secretion in Murine Peritoneal Macrophages

The following table presents data on the inhibitory effect of various concentrations of this compound on the secretion of the pro-inflammatory cytokine IL-6 by macrophages stimulated with lipopolysaccharide (LPS). The half-maximal effective concentration (EC50) was estimated to be 115 μM at the 12-hour time point. nih.gov

Concentration (μM)IL-6 Secretion Relative to Control (at 12h)
0100%
0.4~100%
4~95%
20~85%
100~55%
500~20%
1000~15%
Data are synthesized from findings reported in studies on murine peritoneal macrophages. nih.govresearchgate.net

Upregulation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling Pathway

This compound, a lipid identified in the soil-derived bacterium Mycobacterium vaccae, has been shown to engage with key intracellular receptors to modulate immune responses. nih.gov Research using cell-based assays has demonstrated that this fatty acid selectively activates the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov In luciferase-based transfection assays, 10(Z)-hexadecenoic acid specifically induced PPARα signaling, while showing no significant activation of other related nuclear receptors like PPARγ, PPARδ, or retinoic acid receptor (RAR) α. nih.gov

This activation of PPARα is a critical mechanism for the compound's biological effects. nih.govresearchgate.net The anti-inflammatory actions of this compound are directly linked to this pathway, as its ability to inhibit proinflammatory responses in macrophages was prevented by the use of PPARα antagonists and was absent in macrophages from PPARα-deficient mice. nih.gov The compound is believed to be synthesized from palmitic acid by mycobacteria, which then acts as an agonist at host PPARα receptors to exert its anti-inflammatory effects. researchgate.net This interaction highlights a specific molecular pathway through which the fatty acid operates. nih.gov

Repression of Proinflammatory Cytokine Expression

A primary consequence of the activation of the PPARα signaling pathway by this compound is the suppression of inflammatory processes. researchgate.netresearchgate.net The compound has been shown to inhibit the proinflammatory signaling of activated macrophages. nih.gov Specifically, it represses the expression and secretion of proinflammatory cytokines. google.com

In studies involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 10(Z)-hexadecenoic acid led to a significant downregulation of genes involved in inflammatory and disease-related pathways. nih.gov A key finding was the compound's ability to reduce the secretion of Interleukin-6 (IL-6), a major proinflammatory cytokine, from activated macrophages. nih.gov This effect is directly tied to its PPARα agonism, as the inhibition of IL-6 was reversed by PPARα antagonists. nih.gov Activation of PPARα is known to inhibit the NF-κB signaling pathway, which is a central regulator of proinflammatory gene expression, thereby reducing the production of inflammatory mediators. mdpi.com

Concentration-Dependent Anti-inflammatory Activity

The anti-inflammatory effects of this compound are dependent on its concentration. Research on freshly isolated murine peritoneal macrophages demonstrated a clear dose-response relationship. researchgate.net In these ex vivo experiments, macrophages were pre-incubated with varying concentrations of synthetic 10(Z)-hexadecenoic acid before being challenged with LPS. The subsequent measurement of IL-6 in the cell supernatants showed that the fatty acid inhibited IL-6 production in a concentration-dependent manner. researchgate.net While some studies indicate that this compound exhibits anti-inflammatory properties, they also note that it may require higher concentrations to achieve these effects compared to its positional isomers like palmitoleic acid (16:1n-7) or hypogeic acid (16:1n-9). mdpi.comnih.gov

Table 1: Effect of this compound Concentration on IL-6 Secretion in LPS-Stimulated Macrophages Data derived from studies on freshly isolated murine peritoneal macrophages challenged with lipopolysaccharide (LPS). researchgate.net

Concentration of this compound (µM) Effect on IL-6 Secretion
0 (Control) Baseline LPS-induced secretion
0.4 Minimal inhibition
4 Slight inhibition
20 Moderate inhibition
100 Significant inhibition
500 Strong inhibition

Effects on Cellular Viability and Growth in In Vitro Cancer Research

Varying Cytotoxicity Across Cancer Cell Lines

The effect of this compound on the viability of cancer cells demonstrates variability and appears to be dependent on the specific cell line and concentration. In a comparative study using the Caco-2 human colon cancer cell line, this compound (also referred to as sapienic acid) was found to be the least toxic among the C16 fatty acids tested, which also included palmitic acid and palmitoleic acid. nih.govresearchgate.net It exhibited the highest EC₅₀ values, indicating lower cytotoxicity. nih.gov Even at the highest concentrations evaluated in the study, it induced death in only about 75% of the Caco-2 cells, whereas other fatty acids had a more potent effect on cell viability. nih.govresearchgate.net This suggests that its cytotoxic profile can differ significantly from its isomers. nih.gov

Utility in Lipidomic Analyses for Cancer Research

This compound and its isomers are valuable molecules in the field of lipidomics for cancer research. nih.gov The study of how cancer cells metabolize and incorporate this fatty acid provides insights into tumor biology. nih.govresearchgate.net For instance, research on Caco-2 cells showed that supplemented this compound is incorporated into cellular lipids like membrane phospholipids (B1166683) and triglycerides. nih.govresearchgate.net Furthermore, it can be metabolized through de novo synthesis to produce other fatty acids, such as the n-10 polyunsaturated fatty acid (PUFA) sebaleic acid (5cis,8cis-18:2), a transformation not previously well-documented in cancer cells. nih.gov

The distinct metabolic fates and resulting lipid profiles underscore the importance of accurately distinguishing between fatty acid positional isomers in lipidomic studies. mdpi.complos.org The varying levels of isomers like this compound in different lipid classes (e.g., erythrocyte membrane phospholipids versus plasma cholesteryl esters) can serve as potential metabolic markers. plos.org Such detailed lipidomic analysis is crucial for developing biomarkers and for understanding how lipid metabolism is remodeled in cancer. nih.govacs.org

Table 2: Compound Names Mentioned in Article

Compound Name Abbreviation/Synonym
This compound 10(Z)-hexadecenoic acid, Sapienic acid
Palmitic acid 16:0
Palmitoleic acid cis-9-hexadecenoic acid, 16:1n-7
Hypogeic acid cis-7-hexadecenoic acid, 16:1n-9
Sebaleic acid 5cis,8cis-18:2
Interleukin-6 IL-6
Lipopolysaccharide LPS
Peroxisome Proliferator-Activated Receptor Alpha PPARα
Peroxisome Proliferator-Activated Receptor Gamma PPARγ
Peroxisome Proliferator-Activated Receptor Delta PPARδ
Retinoic Acid Receptor Alpha RARα

Natural Occurrence and Distribution of Cis 10 Hexadecenoic Acid

Identification in Microbial Species (e.g., Mycobacterium vaccae)

A notable occurrence of cis-10-hexadecenoic acid is in the soil-dwelling bacterium Mycobacterium vaccae. zsp.com.pksci.newssustainability-directory.com Research has successfully identified, isolated, and chemically synthesized this novel lipid from the bacterium. zsp.com.pksci.news In M. vaccae, this fatty acid is a key component of a unique anti-inflammatory triglyceride, 1,2,3-tri[Z-10-hexadecenoyl] glycerol. nih.gov

Studies have shown that this compound plays a significant role in the immunoregulatory and anti-inflammatory properties associated with M. vaccae. sustainability-directory.comnih.gov When immune cells, such as macrophages, engulf the bacterium, the lipid is released and binds to peroxisome proliferator-activated receptors (PPARs), which helps to inhibit inflammatory pathways. sustainability-directory.com This interaction effectively "shuts off the inflammatory cascade," providing a targeted anti-inflammatory effect. sustainability-directory.com

The identification of this compound in M. vaccae is a significant step in understanding the molecular basis for the health benefits linked to environmental microbes. sci.newssustainability-directory.com The bacterium's ability to produce this specific lipid highlights a sophisticated, co-evolved signaling system between microbes and their hosts. sustainability-directory.com

Below is a table summarizing the key findings related to this compound in Mycobacterium vaccae.

FeatureDescriptionReferences
Organism Mycobacterium vaccae (NCTC 11659) sci.newssustainability-directory.comnih.gov
Form of Occurrence As a free fatty acid and as a component of 1,2,3-tri[Z-10-hexadecenoyl] glycerol. nih.gov
Biological Role Possesses anti-inflammatory and immunoregulatory properties. sustainability-directory.comnih.gov
Mechanism of Action Acts as an agonist for peroxisome proliferator-activated receptor alpha (PPARα). sustainability-directory.com

Presence in Marine Organisms (e.g., Siphonarid Limpet)

The fatty acid composition of the Siphonarid limpet, Siphonaria denticulata, has been a subject of scientific investigation. However, based on available research, this compound has not been identified as a constituent of this particular marine mollusk. nih.govresearchgate.net Studies focusing on the lipid profile of Siphonaria denticulata have led to the discovery of other novel fatty acids, such as 17-methyl-6(Z)-octadecenoic acid and 17-methyl-7(Z)-octadecenoic acid. nih.gov

The principal fatty acids found in this limpet include hexadecanoic acid, octadecanoic acid, and (Z)-9-octadecenoic acid. nih.gov While a variety of monounsaturated fatty acids have been characterized in Siphonaria denticulata, this compound is not among them. nih.gov Similarly, analyses of other species within the Siphonaria genus have identified a range of fatty acids, but not specifically this compound. zsp.com.pkresearchgate.net

While some research suggests that marine invertebrates and bacteria could be potential sources of less common fatty acid isomers, direct evidence for the presence of this compound in the Siphonarid limpet is currently lacking in the scientific literature. ifremer.fr

The table below outlines the major fatty acids identified in Siphonaria denticulata.

Fatty Acid TypeExamples Found in Siphonaria denticulataReferences
Saturated Fatty Acids Hexadecanoic acid, Octadecanoic acid nih.gov
Monounsaturated Fatty Acids (Z)-9-octadecenoic acid nih.gov
Novel Fatty Acids 17-methyl-6(Z)-octadecenoic acid, 17-methyl-7(Z)-octadecenoic acid nih.gov

Role as a Precursor in Specific Biosynthetic Pathways

This compound is known to be synthesized from palmitic acid in certain mycobacteria. researchgate.netresearchgate.net This conversion represents a key step in the biosynthesis of this specific monounsaturated fatty acid within these microorganisms. The process involves the introduction of a double bond at the tenth carbon atom of the palmitic acid chain. researchgate.net

While the biosynthesis of various positional isomers of hexadecenoic acid from palmitic acid is a known metabolic process, the formation of the cis-10 isomer is relatively rare in nature. researchgate.netmdpi.comresearchgate.net The ability of several mycobacterial species, including M. vaccae, to perform this specific desaturation highlights a unique enzymatic capability. researchgate.net

Once synthesized, this compound can be further incorporated into more complex lipids. In M. vaccae, it serves as a precursor for the synthesis of 1,2,3-tri[Z-10-hexadecenoyl] glycerol, an anti-inflammatory triglyceride. nih.gov

The biosynthetic pathway from palmitic acid to this compound is a critical process for the production of this bioactive lipid in M. vaccae.

Precursor CompoundBiosynthetic ProductOrganismReferences
Palmitic acidThis compoundMycobacterium species researchgate.netresearchgate.net
This compound1,2,3-tri[Z-10-hexadecenoyl] glycerolMycobacterium vaccae nih.gov

Advanced Analytical Methodologies for Research on Cis 10 Hexadecenoic Acid

Chromatographic Separation and Detection

Chromatography is a cornerstone for the isolation and identification of fatty acids from complex mixtures. The unique physicochemical properties of cis-10-hexadecenoic acid, determined by its 16-carbon chain and the specific location and cis geometry of its double bond, are exploited for its separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Analysis

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the definitive identification and purity assessment of this compound. For GC analysis, the carboxylic acid is typically converted into a more volatile fatty acid methyl ester (FAME). The FAME is then separated from other fatty acids on a capillary column based on its boiling point and polarity. medchemexpress.com

The structural analysis, particularly the determination of the double bond's position, requires a specific chemical derivatization step prior to GC-MS analysis. A common method involves forming dimethyl disulfide (DMDS) adducts of the FAMEs. nist.gov When the DMDS adduct is analyzed by mass spectrometry, it fragments in a predictable manner, producing ions that reveal the original position of the double bond, thus unequivocally identifying the compound as 10-hexadecenoic acid. nist.govnist.gov The mass spectrum of the underivatized FAME is also crucial, providing information on the molecular weight and degree of unsaturation. nih.gov The interpretation of this mass spectrum is conducted by comparing it against established spectral libraries, such as that of the National Institute of Standards and Technology (NIST). nih.gov

Table 1: Example GC-MS Parameters for Fatty Acid Analysis
ParameterCondition 1 (for DMDS Adducts) nist.govCondition 2 (for FAMEs) medchemexpress.com
Instrument Thermo Scientific Trace 1300 GC coupled to ISQ MSShimadzu GC/MS-QP2010 Ultra
Column 15 m × 0.25 mm × 0.25 µm TG-SQC 5% phenyl methyl polysiloxane30 m × 0.25 mm × 0.25 µm Rt×-5 ms
Carrier Gas HeliumHelium (1.61 mL/min)
Oven Program 80°C (2 min), then 15°C/min to 140°C, then 5°C/min to 280°C (10 min hold)60°C, then 10°C/min to 300°C (5 min hold)
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Mass Range (m/z) Not specified40-500

Application as a Chromatographic Standard

In chromatography, accurate identification of a compound within a complex mixture relies on comparing its retention time and mass spectrum to that of a pure, authenticated reference standard. A purified sample of this compound, or its methyl ester, serves as this essential standard. Researchers inject the standard into the GC-MS system to determine its precise retention time under specific analytical conditions. When a biological sample is subsequently analyzed, any peak eluting at the same retention time with a matching mass spectrum can be confidently identified as this compound.

While this compound itself is used for this purpose, the practice is well-established for its positional isomers. For instance, pure standards of 9-cis-hexadecenoic acid (palmitoleic acid) and 6-cis-hexadecenoic acid (sapienic acid) are commercially available and routinely used in research to identify these specific isomers in lipid profiles of human blood samples. nist.gov This comparative method is fundamental for ensuring the correct assignment of fatty acid isomers in complex lipidomic analyses. nist.gov

Molecular and Cellular Research Techniques

Gene Expression Profiling (e.g., RNA-seq)

Gene expression profiling is a powerful technique used to determine how exposure to a specific compound, such as this compound, alters the transcriptional landscape of a cell. Techniques like RNA sequencing (RNA-seq) provide a comprehensive snapshot of all the genes that are being actively transcribed into RNA at a given moment.

In the context of fatty acid research, scientists can treat cells (e.g., macrophages, adipocytes, or cancer cells) with this compound and then use RNA-seq to identify which genes are upregulated or downregulated compared to untreated control cells. This can reveal the cellular pathways affected by the fatty acid, such as those involved in inflammation, lipid metabolism, or cell proliferation. researchgate.net For example, studies on other hexadecenoic acid isomers have used quantitative PCR (a targeted gene expression analysis method) to measure changes in the expression of specific inflammatory genes like Il6 and Nos2 in macrophages. nih.gov A broad, untargeted approach like RNA-seq would expand this analysis to the entire genome, offering novel insights into the specific biological roles of the cis-10 isomer.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify proteins, such as cytokines, in biological fluids like cell culture media or plasma. Given that some fatty acids possess anti-inflammatory properties, ELISA is a critical tool for assessing the impact of this compound on the inflammatory response of immune cells.

The "sandwich" ELISA is the most common format for cytokine detection. It is highly specific and sensitive, allowing for the measurement of cytokine concentrations in the picogram per milliliter range. For example, researchers can stimulate macrophages with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound. By collecting the cell culture medium, they can use ELISA to quantify the secretion of key pro-inflammatory cytokines (e.g., Tumor Necrosis Factor-alpha, Interleukin-6) or anti-inflammatory cytokines (e.g., Interleukin-10). nih.gov This allows for a direct assessment of the fatty acid's ability to modulate the immune response.

Table 2: Steps of an Indirect Sandwich ELISA for Cytokine Quantification
StepDescriptionPurpose
1. Coating A microplate well is coated with a "capture" antibody specific to the target cytokine.To immobilize the antibody that will bind the cytokine of interest.
2. Sample Incubation The biological sample (e.g., cell culture supernatant) is added to the well.The cytokine in the sample binds to the capture antibody.
3. Detection Antibody A biotin-labeled "detection" antibody, also specific to the cytokine, is added.To bind to a different site on the captured cytokine, forming a "sandwich".
4. Enzyme Conjugate Enzyme-conjugated streptavidin (e.g., Horseradish Peroxidase - HRP) is added.Streptavidin binds strongly to biotin, linking the enzyme to the complex.
5. Substrate Addition A chromogenic substrate is added, which reacts with the enzyme.To produce a measurable color change.
6. Quantification The intensity of the color is measured with a spectrophotometer.The color intensity is proportional to the amount of cytokine in the sample.

Lipidomic Profiling in Complex Biological Matrices

A key challenge and focus of lipidomics is the accurate identification of fatty acid isomers. Research on human blood lipids has highlighted the importance of distinguishing between hexadecenoic acid isomers (e.g., 6-cis, 7-cis, and 9-cis) because they can have different metabolic origins and their levels can change independently in disease states like obesity. nist.gov For example, a study comparing obese and lean individuals found that while palmitoleic acid (9-cis-16:1) increased similarly in both plasma cholesteryl esters and RBC membrane phospholipids (B1166683) of obese subjects, sapienic acid (6-cis-16:1) showed an opposite trend, increasing in RBCs but decreasing in plasma. Lipidomic profiling would be essential to track the specific fate of exogenously supplied this compound, determining its incorporation into phospholipids, triglycerides, and cholesteryl esters, and revealing its influence on the broader lipid network. nist.gov

Table 3: Differential Levels of Hexadecenoic Acid Isomers in Blood Lipids of Morbidly Obese vs. Lean Individuals
Fatty Acid IsomerBiological MatrixChange in Obese Subjects
Palmitoleic acid (9-cis-16:1)RBC Membrane PhospholipidsIncreased
Palmitoleic acid (9-cis-16:1)Plasma Cholesteryl EstersIncreased
Sapienic acid (6-cis-16:1)RBC Membrane PhospholipidsIncreased
Sapienic acid (6-cis-16:1)Plasma Cholesteryl EstersDecreased

Investigation of Signaling Cascades

Research into the molecular mechanisms of this compound has revealed its significant influence on key cellular signaling cascades, particularly those involved in inflammation and metabolic regulation. The compound modulates these pathways primarily by interacting with nuclear receptors and inhibiting pro-inflammatory signaling downstream of pattern recognition receptors.

A primary mechanism of action for this compound is its role as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov Studies have demonstrated that this fatty acid selectively activates PPARα, while showing no significant effect on PPARγ or PPARδ. nih.gov This activation upregulates genes associated with the PPAR signaling pathway. nih.gov The anti-inflammatory effects of this compound are largely dependent on this interaction, as its ability to inhibit pro-inflammatory signaling is diminished in the absence of functional PPARα receptors. nih.gov PPARs are critical nuclear receptors that regulate lipid metabolism and inflammation. mdpi.com

In the context of inflammatory responses, this compound has been shown to suppress signaling cascades initiated by Toll-Like Receptor 4 (TLR4). nih.gov TLR4 is a key receptor in the innate immune system that recognizes pathogens and triggers inflammatory responses. nih.govmdpi.com Upon stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls, TLR4 activates downstream transcription factors such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs). nih.govnih.gov Research in murine peritoneal macrophages demonstrates that pretreatment with this compound significantly downregulates the signaling pathways associated with both NF-κB and IRF3, but not AP-1. nih.gov This leads to a broad anti-inflammatory transcriptional profile, characterized by the reduced expression of numerous pro-inflammatory cytokines and chemokines. nih.govresearchgate.net

The table below summarizes the key signaling cascades affected by this compound based on current research findings.

Table 1: Influence of this compound on Cellular Signaling Pathways

Signaling PathwayKey Receptor/MediatorObserved Effect of cis-10-Hexadecenoic AcidKey Downstream Molecules AffectedReference
Peroxisome Proliferator-Activated Receptor (PPAR) SignalingPPARαActivation / AgonismUpregulation of PPAR target genes nih.gov
Toll-Like Receptor 4 (TLR4) SignalingTLR4Inhibition / DownregulationNF-κB, IRF3, Pro-inflammatory Cytokines (e.g., IL-6) nih.gov

Table 2: Detailed Research Findings on Gene Expression in LPS-Stimulated Macrophages

Experimental ModelTreatmentAnalytical MethodKey FindingsReference
Murine Peritoneal Macrophagescis-10-Hexadecenoic acid (200 μM) followed by LPS (1 μg/mL)RNA-seqDownregulation of NF-κB and IRF3 signaling pathways. nih.gov
Murine Peritoneal Macrophagescis-10-Hexadecenoic acid (various concentrations) followed by LPS (1 μg/mL)ELISASuppression of Interleukin-6 (IL-6) production. researchgate.net
Transfected Cellscis-10-Hexadecenoic acidReporter Gene AssaySelective activation of PPARα signaling; no effect on PPARγ or PPARδ. nih.gov

Emerging Research Frontiers and Future Perspectives

Deeper Elucidation of Molecular Mechanisms in Diverse Biological Systems

While research on cis-10-hexadecenoic acid is still emerging, the study of its positional isomers, such as palmitoleic acid (cis-9-hexadecenoic acid) and sapienic acid (cis-6-hexadecenoic acid), provides a framework for understanding its potential molecular mechanisms. Future research will likely focus on delineating the specific signaling pathways and cellular receptors that interact with this compound. Investigations are needed to determine if it acts as a signaling molecule, similar to how palmitoleic acid has been described as a "lipokine" that can influence insulin (B600854) sensitivity and suppress inflammation.

In mammalian systems, the metabolism of hexadecenoic acid isomers is closely linked to the activity of desaturase enzymes. Palmitoleic acid is synthesized from palmitic acid by stearoyl-CoA desaturase-1 (SCD1), while sapienic acid is formed through the action of fatty acid desaturase 2 (FADS2). The biosynthetic pathway for this compound is less clear and represents a key area for future investigation. Understanding its synthesis is crucial for elucidating its physiological roles.

In microbial and plant systems, the roles of various fatty acid isomers are diverse, ranging from components of cell membranes to precursors for signaling molecules. Research into the specific incorporation of this compound into the lipids of microorganisms and plants, and its subsequent effects on membrane fluidity and signaling cascades, is a critical frontier. For instance, studies on other fatty acids have shown their importance in microbial communication and biofilm formation.

Biotechnological Applications and Controlled Production

The unique properties of unusual fatty acids are driving interest in their biotechnological production. While specific methods for the controlled production of this compound are not yet well-established, metabolic engineering of microorganisms and plants offers a promising avenue.

Strategies employed for other fatty acids could be adapted for this compound. This includes the heterologous expression of specific desaturases and elongases in microbial hosts like Yarrowia lipolytica, a yeast species known for its ability to produce high levels of lipids. Genetic modifications could be designed to favor the production of this specific isomer over others. For example, engineering the substrate specificity of existing desaturases could redirect fatty acid synthesis pathways.

In plants, the production of unusual fatty acids has been achieved through genetic modification of oilseed crops. Similar approaches could be explored for this compound, potentially leading to its accumulation in seed oils. This would require the identification and introduction of the necessary biosynthetic genes and the optimization of their expression to achieve commercially viable yields. The development of enzymatic processes for the synthesis of specific fatty acid isomers is another area of active research that could be applied to this compound.

Comparative Studies with Novel Positional Isomers

The biological activity of monounsaturated fatty acids is highly dependent on the position of the double bond. Comparative studies of hexadecenoic acid isomers have revealed significant differences in their metabolic fates and cellular effects. For example, sapienic acid has been shown to influence membrane fluidity differently than palmitoleic acid in cancer cells. mdpi.com

Future research should include direct comparative studies of this compound against its better-known isomers. Such studies would help to identify the unique biological properties conferred by the n-6 double bond position. Key areas of comparison include:

Anti-inflammatory effects: Palmitoleic and sapienic acids have demonstrated anti-inflammatory properties. Evaluating the potential of this compound in modulating inflammatory pathways is a logical next step.

Metabolic regulation: Given the role of palmitoleic acid in insulin signaling and lipid metabolism, investigating the effects of this compound on these processes is crucial.

Antimicrobial activity: Sapienic acid is known for its antimicrobial properties. Comparative studies could reveal whether this compound shares this activity.

These comparative analyses will be essential for understanding the structure-activity relationships among hexadecenoic acid isomers and for identifying potential therapeutic or industrial applications for this compound.

Table 1: Investigated Biological Effects of Hexadecenoic Acid Isomers

IsomerBiological Effect
Palmitoleic Acid (cis-9) Acts as a lipokine, improves insulin sensitivity, anti-inflammatory effects.
Sapienic Acid (cis-6) Influences membrane fluidity, antimicrobial properties, potential role in skin health.
This compound Biological effects are currently under investigation.

Integration into Systems Biology Models

Lipidomics databases, which catalog the vast array of lipids found in biological systems, are essential for this effort. The inclusion of this compound and other less common isomers in these databases will facilitate their identification in large-scale studies. lipidmaps.org

Flux balance analysis (FBA) is a computational method used to predict metabolic fluxes through a network of biochemical reactions. wikipedia.org By incorporating the biosynthetic and metabolic pathways of this compound into genome-scale metabolic models, FBA can be used to:

Predict the theoretical maximum yield of this compound in engineered microorganisms.

Identify key enzymatic steps that control its production.

These in silico models can guide experimental work and accelerate the development of biotechnological processes for the production of this compound and the elucidation of its biological roles.

Q & A

Q. What experimental strategies resolve discrepancies in reported bioactivity data of this compound across studies?

  • Methodology : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, solvent effects). Replicate studies using orthogonal assays (e.g., enzyme inhibition vs. gene expression). Validate findings with dose-response curves and statistical rigor (ANOVA with post-hoc tests). Cross-reference data with lipidomics databases to contextualize results .

Q. How to design dose-response experiments to study the compound’s effects on membrane fluidity?

  • Methodology : Use fluorescence anisotropy or electron paramagnetic resonance (EPR) to measure lipid bilayer dynamics. Prepare liposomes with varying this compound concentrations (0–100 μM). Include controls with saturated fatty acids (e.g., palmitic acid) and statistical controls for temperature fluctuations. Data should be normalized to baseline fluidity .

Q. What computational approaches complement experimental studies in elucidating the compound’s interactions with cellular receptors?

  • Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to receptors like PPAR-γ. Validate predictions with surface plasmon resonance (SPR) assays. Use molecular dynamics (MD) simulations to assess conformational stability over 100-ns trajectories. Compare results with structurally similar fatty acids (e.g., cis-9-oleic acid) .

Q. How to address conflicting data regarding its role in inflammatory pathways?

  • Methodology : Employ multi-omics integration (transcriptomics, lipidomics) to identify upstream regulators (e.g., COX-2, NF-κB). Use CRISPR-edited cell lines to knock out candidate targets and assess pathway dependency. Validate in vivo using murine models with tissue-specific lipid profiling. Cross-validate findings with independent cohorts to rule out batch effects .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Methodology : Apply nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Use hierarchical clustering to group biological replicates and mitigate intra-experiment variability. Report confidence intervals and effect sizes (Cohen’s d) for transparency. Tools like GraphPad Prism or R (drc package) are recommended .

Q. How to harmonize heterogeneous datasets from lipidomics studies for meta-analysis?

  • Methodology : Normalize data to internal standards (e.g., deuterated fatty acids). Use ComBat or similar algorithms to correct batch effects. Apply pathway enrichment analysis (via KEGG or Reactome) to identify conserved biological processes. Publish raw data in repositories like MetaboLights to facilitate replication .

Ethical & Documentation Standards

Q. How to ensure compliance with ethical guidelines in studies involving lipid derivatives?

  • Methodology : Document animal/human subject protocols (IACUC/IRB approvals). Cite safety data sheets (SDS) for hazard communication. Follow Vancouver or APA citation styles for referencing primary literature. Use plagiarism-check software (e.g., iThenticate) to maintain academic integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.